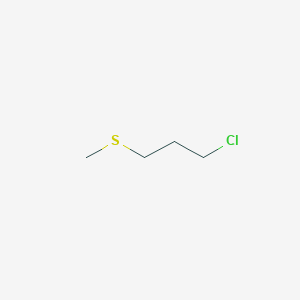

3-Chloropropylmethylsulfane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Chloropropylmethylsulfane and related compounds involves reactions that introduce sulfur functionalities into organic molecules. For instance, compounds like 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes were synthesized through reactions involving (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene, indicating a method that could be adapted for the synthesis of 3-Chloropropylmethylsulfane (Nikonova et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of sulfur-rich organic compounds, such as chloro(triphenylmethyl)sulfanes, reveals complex structures with varied conformational properties. These studies provide insights into the geometric parameters and molecular conformations of sulfur-containing compounds, which are essential for understanding the chemical behavior of 3-Chloropropylmethylsulfane (Williams, Britten, & Harpp, 1994).

Chemical Reactions and Properties

3-Chloropropylmethylsulfane and similar compounds undergo various chemical reactions, including nucleophilic substitution and addition reactions, which are fundamental to their chemical properties. For example, the reactions involving diphenyl disulfide and 2,3-dichloroprop-1-ene demonstrate the reactivity of chlorosulfanyl groups in producing sulfanyl-containing products, which is relevant for understanding the reactivity of 3-Chloropropylmethylsulfane (Levanova et al., 2013).

科学的研究の応用

Enzyme Inhibition for Therapeutic Targets

Recent studies highlight the role of sulfane sulfur atoms, particularly in physiological processes previously attributed to hydrogen sulfide (H_2S). A study by Hanaoka et al. (2017) discovered potent inhibitors of the H_2S-producing enzyme 3-mercaptopyruvate sulfurtransferase (3MST), revealing the enzyme's mechanism of producing sulfane sulfur. This research offers insights into targeting 3MST for therapeutic applications, underscoring the medicinal relevance of sulfane sulfur-related chemistry (Hanaoka et al., 2017).

Advances in S–S Bond Formation

The synthesis and manipulation of organic compounds with S–S bonds (disulfides) are crucial in biochemistry and industrial applications. Mandal and Basu (2014) provided a comprehensive review of recent methods for forming S–S bonds, indicating the broad utility of sulfur chemistry in creating disulfides for various applications, from pharmaceuticals to self-assembled monolayers (Mandal & Basu, 2014).

Enhancing Cellular Persulfides

Research by Bora et al. (2021) introduced an innovative method to increase cellular levels of persulfides, leveraging the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) and artificial substrates. This strategy highlights the therapeutic potential of modulating sulfane sulfur species to combat oxidative stress and inflammation, demonstrating the medical significance of sulfur-transfer chemistry (Bora et al., 2021).

Innovative Catalysis for Pollution Mitigation

Liu et al. (2016) explored the use of a Fe(III)/sulfite/persulfate system for the decolorization and mineralization of azo dyes in water treatment. Their findings underscore the environmental applications of sulfur chemistry in developing more efficient and eco-friendly catalytic processes for water purification (Liu et al., 2016).

特性

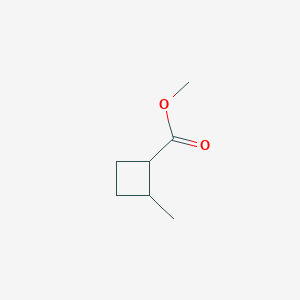

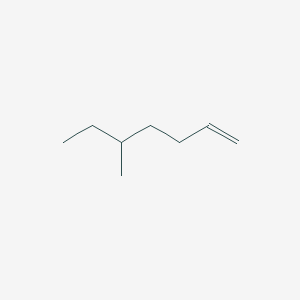

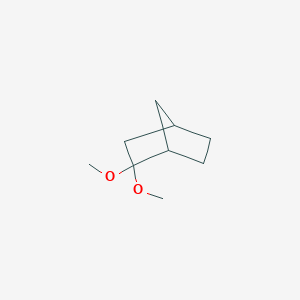

IUPAC Name |

1-chloro-3-methylsulfanylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClS/c1-6-4-2-3-5/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVGOEYQXCTKGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropropylmethylsulfane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)